molecular formula C10H8ClF3O B13615953 o-Chloro-gamma,gamma,gamma-trifluorobutyrophenone

o-Chloro-gamma,gamma,gamma-trifluorobutyrophenone

Cat. No.: B13615953
M. Wt: 236.62 g/mol
InChI Key: ULOBBEHMEXWEQR-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-4,4,4-trifluorobutan-1-one is an organic compound with the molecular formula C10H8ClF3O This compound is characterized by the presence of a chlorophenyl group and a trifluorobutanone moiety

Preparation Methods

The synthesis of 1-(2-chlorophenyl)-4,4,4-trifluorobutan-1-one typically involves the reaction of 2-chlorobenzaldehyde with trifluoroacetic acid in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.

Chemical Reactions Analysis

1-(2-Chlorophenyl)-4,4,4-trifluorobutan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

    Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the reagents and conditions used.

Scientific Research Applications

1-(2-Chlorophenyl)-4,4,4-trifluorobutan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-4,4,4-trifluorobutan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

1-(2-Chlorophenyl)-4,4,4-trifluorobutan-1-one can be compared with other similar compounds, such as:

    1-(2-Chlorophenyl)-2,2,2-trifluoroethanone: This compound has a similar structure but lacks the butanone moiety, which may result in different chemical reactivity and biological activity.

    1-(4-Chlorophenyl)-4,4,4-trifluorobutan-1-one: The position of the chlorine atom on the phenyl ring can influence the compound’s properties and applications.

    1-(2-Bromophenyl)-4,4,4-trifluorobutan-1-one:

The uniqueness of 1-(2-chlorophenyl)-4,4,4-trifluorobutan-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H8ClF3O

Molecular Weight

236.62 g/mol

IUPAC Name

1-(2-chlorophenyl)-4,4,4-trifluorobutan-1-one

InChI

InChI=1S/C10H8ClF3O/c11-8-4-2-1-3-7(8)9(15)5-6-10(12,13)14/h1-4H,5-6H2

InChI Key

ULOBBEHMEXWEQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCC(F)(F)F)Cl

Origin of Product

United States

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